N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-14-2-6-16(7-3-14)18-10-11-19-24-25-21(27(19)26-18)29-13-20(28)23-12-15-4-8-17(22)9-5-15/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYCJUKVPKNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a triazole and pyridazine moiety linked through a thioacetamide group. This structural arrangement is significant for its biological activity.
Pharmacological Profile
The pharmacological profile of compounds containing the 1,2,4-triazole and pyridazine scaffolds has been extensively studied. Here are the key activities associated with similar compounds:
- Anticancer Activity : Compounds with triazole and thiol groups have shown promising anticancer properties. For instance, derivatives of 1,2,4-triazoles have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
- Antimicrobial Properties : The presence of the triazole ring is often linked to antimicrobial activity. Studies indicate that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in the functional groups attached to the core structure can significantly influence their efficacy:
- Fluorine Substitution : The introduction of fluorine atoms (e.g., in N-(4-fluorobenzyl) moiety) can enhance lipophilicity and metabolic stability, which are essential for improving bioavailability .
- Thioether Linkage : The thioether linkage in the compound enhances its interaction with biological targets by providing additional hydrogen bonding capabilities .
Case Studies
- Anticancer Efficacy : A study investigated a series of thiadiazole derivatives that showed decreased viability in human cancer cell lines. Similar mechanisms may be expected in compounds like this compound due to its structural components .
- Antimicrobial Testing : In vitro tests demonstrated that compounds with a similar triazolo-pyridazine structure exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains . This suggests that this compound may possess comparable or superior antimicrobial properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organisms/Cells | Efficacy (MIC/IC50) |
|---|---|---|---|
| 1,2,4-Triazole Derivative | Anticancer | HL-60 Leukemia Cells | IC50 = 5 μM |
| Thiadiazole Compound | Antimicrobial | Staphylococcus aureus, E. coli | MIC = 0.125 μg/mL |
| Pyridazine-Thioether Derivative | Anticancer | Various Cancer Cell Lines | IC50 = 10 μM |
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has potential applications in drug discovery and development due to its pharmacological properties. Research indicates that compounds with similar structures can exhibit:
- Anticancer Activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Antimicrobial Properties : The compound may disrupt cellular processes in bacteria and fungi, making it a candidate for antimicrobial drug development.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be explored for treating neurodegenerative diseases.
Biological Research
In biological studies, this compound may serve as a probe to investigate various biochemical pathways involving triazolopyridazine derivatives. Its interactions with enzymes or receptors can provide insights into:
- Mechanisms of Action : Understanding how the compound modulates specific biochemical pathways could lead to novel therapeutic strategies.
- Structure-Activity Relationships (SAR) : Analyzing how structural variations affect biological activity can inform the design of more potent derivatives.
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in materials science. Its unique chemical properties could be leveraged in the development of new materials with specific functionalities.
Chemical Reactions Analysis
Key Chemical Reactions
Structural Reactivity
The compound exhibits reactivity at multiple sites:
-
Thioacetamide group : Under alkaline conditions, the thioacetamide can undergo hydrolysis to form a thiol, which may participate in redox reactions .
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Triazolo-pyridazine core : Susceptible to electrophilic substitution at positions 3 and 6 due to aromaticity .
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Fluorobenzyl substituent : The fluorine atom enhances molecular stability but restricts nucleophilic substitution at the benzyl position.
Stability and Reactivity
The compound’s stability is influenced by:
-
Molecular weight : 373.5 g/mol (calculated from molecular formula C18H16FN3OS2) .
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Hydrogen bonding : The acetamide group facilitates interactions with polar solvents .
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Electrophilic substitution : Reactivity at the triazolo-pyridazine core requires controlled conditions to prevent degradation .
Experimental Validation
| Parameter | Value/Range | Reference |
|---|---|---|
| Melting point | 185–190°C | PubChem CID 7119409 |
| Solubility | Moderate in DMSO, low in water | Evtachem product data |
| IC50 (COX-II) | 0.011–6.0 μM | ACS Omega 2023 |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural homology with other [1,2,4]triazolo[4,3-b]pyridazine derivatives and acetamide-containing heterocycles. Below is a detailed comparison based on substituents, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
The p-tolyl group (electron-donating methyl) may improve aromatic stacking in hydrophobic binding pockets versus halogenated or hydroxylated analogs (e.g., 7-(2-fluorophenyl)-triazolopyrimidine) .
Chlorine substituents (as in ethyl N-benzoyl derivatives) are often used as synthetic intermediates but may reduce bioavailability due to higher molecular weight .
Toxicity Considerations: Heterocyclic amines with fused triazole-azine systems (e.g., IQ-type compounds) are associated with carcinogenicity, but fluorination and acetamide functionalization in the target compound may mitigate metabolic activation into toxic intermediates .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution : Thiol groups (e.g., from triazolopyridazine derivatives) react with activated acetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be used to assemble triazole rings, as seen in structurally similar compounds .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) are preferred for coupling reactions to enhance reactivity and yield .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical techniques :
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the triazolopyridazine core and substituent orientation .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Thermal analysis (DSC/TGA) : Assesses stability under varying temperatures, crucial for storage and handling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?
- Methodological approach :
- Substituent variation : Replace the 4-fluorobenzyl or p-tolyl groups with electron-withdrawing/donating moieties (e.g., 4-bromophenyl, 4-methoxyphenyl) to assess effects on target binding .
- Bioisosteric replacements : Substitute the thioacetamide linker with sulfone or phosphonate groups to modulate pharmacokinetic properties .
- Docking studies : Use software (e.g., AutoDock) to predict interactions with enzymes (e.g., kinases, proteases) based on triazolopyridazine’s planar aromatic system .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Troubleshooting steps :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) to minimize variability .
- Metabolic stability testing : Use liver microsomes to identify if rapid degradation explains discrepancies in in vitro vs. in vivo efficacy .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) when enzymatic assays yield ambiguous results .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Process optimization :
- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps to reduce side reactions .
- Microwave-assisted synthesis : Shorten reaction times (e.g., from 24h to 2h) while maintaining >90% yield, as demonstrated for analogous triazolo-pyridazines .
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate high-purity fractions .
Key Considerations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
